molecular formula C22H18Cl2N2O3 B284469 N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide

N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide

Cat. No. B284469
M. Wt: 429.3 g/mol
InChI Key: NLVUESNERJXZMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide, also known as BDA-410, is a novel small molecule that has been synthesized for scientific research purposes. It has been found to have potential applications in the fields of cancer research, immunology, and neurology.

Mechanism of Action

The mechanism of action of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is not fully understood, but it has been proposed that it inhibits the activity of the enzyme phosphodiesterase 4 (PDE4), which is involved in the regulation of intracellular cyclic AMP (cAMP) levels. By inhibiting PDE4, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide increases cAMP levels, which in turn activates protein kinase A (PKA) and leads to downstream effects on various cellular processes.
Biochemical and Physiological Effects:
N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have various biochemical and physiological effects. In cancer cells, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide induces cell cycle arrest and apoptosis, which leads to decreased cell proliferation and growth. In immune cells, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide decreases the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increases the production of anti-inflammatory cytokines, such as IL-10. In animal models of Alzheimer's disease, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to reduce amyloid beta (Aβ) deposition, decrease neuroinflammation, and improve cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in lab experiments is that it is a small molecule that can easily penetrate cell membranes and reach intracellular targets. Another advantage is that it has been shown to have potent and selective effects on PDE4 activity, which makes it a useful tool for studying the role of cAMP signaling in various cellular processes. However, one limitation of using N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on cellular processes.

Future Directions

There are several future directions for research on N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide. One direction is to further investigate its mechanism of action and its effects on various cellular processes. Another direction is to explore its potential therapeutic applications in cancer, immunology, and neurology. Additionally, it would be interesting to study the pharmacokinetics and toxicity of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide in animal models, which would provide important information for its potential use in humans.

Synthesis Methods

The synthesis of N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide involves a multi-step process that starts with the reaction of 2,5-dichloroaniline with ethyl acetoacetate to form 2-(2,5-dichloroanilino)-3-oxobutanoic acid ethyl ester. This intermediate is then reacted with benzylamine to form N-benzyl-2-(2,5-dichloroanilino)-3-oxobutamide. Finally, the benzyl group is substituted with 4-(2-oxoethyl)benzoic acid to form N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide.

Scientific Research Applications

N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have potential applications in cancer research, immunology, and neurology. In cancer research, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In immunology, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to modulate the immune response by decreasing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. In neurology, N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide has been found to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease.

properties

Molecular Formula

C22H18Cl2N2O3

Molecular Weight

429.3 g/mol

IUPAC Name

N-benzyl-4-[2-(2,5-dichloroanilino)-2-oxoethoxy]benzamide

InChI

InChI=1S/C22H18Cl2N2O3/c23-17-8-11-19(24)20(12-17)26-21(27)14-29-18-9-6-16(7-10-18)22(28)25-13-15-4-2-1-3-5-15/h1-12H,13-14H2,(H,25,28)(H,26,27)

InChI Key

NLVUESNERJXZMJ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)OCC(=O)NC3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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